molecular formula C23H17Br2ClN2 B10911493 3,5-bis(4-bromophenyl)-4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10911493
M. Wt: 516.7 g/mol
InChI Key: SRTRJVFIEBZJNO-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature may vary depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with different functional groups.

Scientific Research Applications

3,5-bis(4-bromophenyl)-4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-4-bromo-1-(3,4-dimethylphenyl)-1H-pyrazole
  • 3,5-bis(4-fluorophenyl)-4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazole
  • 3,5-bis(4-methylphenyl)-4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazole

Uniqueness

The uniqueness of 3,5-bis(4-bromophenyl)-4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazole lies in its specific combination of bromine, chlorine, and dimethylphenyl groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C23H17Br2ClN2

Molecular Weight

516.7 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C23H17Br2ClN2/c1-14-3-12-20(13-15(14)2)28-23(17-6-10-19(25)11-7-17)21(26)22(27-28)16-4-8-18(24)9-5-16/h3-13H,1-2H3

InChI Key

SRTRJVFIEBZJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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